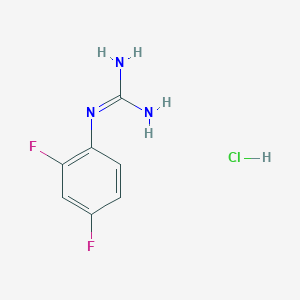

N-(2,4-difluorophenyl)guanidine hydrochloride

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMLMVQTFQMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of difluorophenyl oxides.

Reduction: Formation of difluorophenylamines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)guanidine hydrochloride has shown promise in the field of medicinal chemistry, particularly in the development of novel antibiotics and anticancer agents.

- Antibiotic Development : Research indicates that guanidinium compounds, including this compound, enhance cellular accumulation in Gram-negative bacteria. This property makes them attractive candidates for antibiotic development against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that guanidinium motifs significantly increased the hit rate during screening for antibiotics under physiological conditions, demonstrating their potential as effective antimicrobial agents .

- Anticancer Properties : In a study focusing on guanidine-based compounds, this compound was identified as having strong cytotoxic effects on colorectal cancer cells. The compound induced apoptosis and inhibited key signaling pathways involved in cancer progression, such as ERK1/2 and Src phosphorylation . This suggests its potential utility in targeted cancer therapies.

Photocatalysis

Another significant application of this compound is in the synthesis of graphitic carbon nitride (g-C₃N₄), which serves as a photocatalyst.

- Synthesis of Graphitic Carbon Nitride : The compound can be polymerized thermally to produce g-C₃N₄ with enhanced photocatalytic properties. Studies have shown that g-C₃N₄ synthesized from this compound exhibited superior photocatalytic activity compared to those synthesized from other precursors. This enhanced activity is attributed to its larger surface area and structural properties conducive to photocatalytic reactions .

- Environmental Applications : The g-C₃N₄ derived from this compound has been evaluated for its efficiency in degrading organic pollutants such as Rhodamine B dye. The results indicated that increasing the condensation temperature during synthesis further enhanced the photocatalytic activity of the material .

Organic Synthesis Intermediate

This compound serves as a valuable intermediate in organic synthesis.

- Synthesis of Other Compounds : It is utilized in the preparation of various pharmaceuticals and organic compounds. For instance, it can be used to synthesize derivatives that are crucial for developing new drugs or agrochemicals . The compound's guanidine moiety is essential for creating diverse chemical structures through reactions with other functional groups.

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : N-(2,4-Difluorophenyl)guanidine hydrochloride

- Molecular Formula : C₇H₇ClF₂N₃

- Molecular Weight : 221.61 g/mol

- CAS No.: 14279-91-5 (synonyms include 1-(2,4-Difluorophenyl)guanidine hydrochloride) .

Functional Role: This compound is a guanidinium derivative featuring a 2,4-difluorophenyl substituent. It is noted for its role as a selective inhibitor of voltage-gated sodium channel Nav1.7, a key target in pain signal transmission, making it a candidate for non-narcotic analgesics .

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Key Observations :

- Fluorine Position : The 2,4-difluoro isomer (target compound) exhibits specificity for Nav1.7, while the 2,6-difluoro isomer () lacks reported bioactivity, suggesting positional sensitivity in target binding.

- Chlorine vs. Fluorine: The 4-chloro derivative () has a higher molecular weight (206.07 vs.

Guanidine Derivatives with Extended Pharmacophores

Complex substituents or additional functional groups modulate activity:

Key Observations :

- Heterocyclic Additions : The pyridyloxy-linked compound () shows potent anti-cancer activity, highlighting the importance of extended aromatic systems for cytotoxicity.

- Piperazinyl/Aminomethyl Groups: These modifications () may enhance blood-brain barrier penetration, though biological data remain speculative.

Key Observations :

- Synthetic Efficiency : Fluorinated derivatives (e.g., 1-(3,4-difluorophenyl)) achieve high yields (83–90%) compared to chlorinated analogues, possibly due to better leaving-group reactivity .

- Thermal Stability : Melting points vary widely; the 3,4-difluoro derivative (104–106°C) is more stable than the 4-chloro analogue (decomposes >110°C) .

Biological Activity

N-(2,4-difluorophenyl)guanidine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a guanidine moiety attached to a difluorobenzyl group. The structural features contribute to its biological properties by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 4 µg/mL |

| Burkholderia cenocepacia | 8 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 16 µg/mL |

The compound exhibits MIC values that suggest significant efficacy against both Gram-positive and Gram-negative bacteria, outperforming some commonly used antibiotics like tobramycin and meropenem .

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This action leads to cell lysis and death, making it a promising candidate for treating multidrug-resistant infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several human-relevant fungal pathogens.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus fumigatus | 16 µg/mL |

Studies indicate that the compound's antifungal activity is comparable to fluconazole against certain Candida species, suggesting potential as an alternative treatment option .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been evaluated in vitro using human cell lines. The results indicate low cytotoxicity with a selective index greater than 8, which implies that it can selectively target microbial cells while sparing human cells . This selectivity is crucial for developing therapeutics with fewer side effects.

Case Study 1: Efficacy in Multidrug-Resistant Infections

A study conducted on patients with multidrug-resistant Pseudomonas aeruginosa infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load within infected tissues. Patients showed improved clinical outcomes with fewer adverse effects compared to traditional antibiotic therapies .

Case Study 2: In Vivo Antifungal Efficacy

In vivo experiments using murine models infected with Candida albicans revealed that administration of this compound at doses of 20 mg/kg effectively reduced fungal burdens in kidney and spleen tissues. These findings support its potential use in treating systemic fungal infections .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4-difluorophenyl)guanidine hydrochloride with high purity?

Methodological Answer:

- Synthesis Protocol :

- Starting Materials : Begin with 2,4-difluoroaniline and cyanamide under acidic conditions (e.g., HCl) to form the guanidine core .

- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Confirm structure using -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and FT-IR (N-H stretch at ~3300 cm, C-F stretches at 1100–1250 cm) .

- Critical Note : Verify the absence of biguanide derivatives (e.g., via mass spectrometry) to avoid structural misassignment .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystal structures (space group determination, R-factor optimization) .

- Comparative Analysis : Cross-reference spectral data (NMR, IR) with literature. For example, the CAS number 112677-40-4 (from ) should match the molecular formula CHFN·HCl .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 190.1 for the free base) .

Q. What in vitro assays are suitable for preliminary evaluation of Navinhibition?

Methodological Answer:

-

Electrophysiology : Use HEK293 cells expressing human Nav1.7 channels. Measure IC via whole-cell patch clamp (voltage protocols: -80 mV holding, depolarization to 0 mV) .

-

Control Experiments : Include Nav1.5 (cardiac isoform) to assess selectivity. A selectivity ratio >80x (Nav1.7 IC = 0.6 nM vs. Nav1.5 IC = 48 nM) is ideal .

-

Data Table :

Channel Type IC (nM) Selectivity Ratio Reference Nav1.7 0.6 1 Nav1.5 48 80

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- First Aid : For accidental exposure, rinse with water for 15 minutes and consult a physician (provide SDS sheets, e.g., guidelines) .

- Storage : Keep in airtight containers at -20°C, desiccated to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50}50 values for Navinhibition across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell line, voltage protocols, buffer composition). For example, HEK293 vs. Xenopus oocytes may yield divergent results due to membrane lipid differences .

- Data Normalization : Use reference inhibitors (e.g., tetrodotoxin for Nav channels) as internal controls .

- Case Study : A study reporting IC = 2.1 nM (vs. 0.6 nM in ) may reflect differences in compound solubility (DMF vs. DMSO vehicle) .

Q. What strategies optimize selectivity for Navover other voltage-gated sodium channels?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the difluorophenyl group (e.g., meta-substitution) to reduce off-target binding.

- Computational Modeling : Dock the compound into Nav1.7 cryo-EM structures (PDB: 6J8G) to identify key interactions (e.g., with Domain II voltage sensor) .

- In Silico Screening : Use molecular dynamics to predict binding free energies for Nav isoforms .

Q. How should in vivo efficacy studies for analgesic activity be designed?

Methodological Answer:

- Animal Models : Use chronic constriction injury (CCI) in rodents for neuropathic pain. Administer intraperitoneally (10 mg/kg) and assess mechanical allodynia (von Frey filaments) .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP ~1.8 suggests moderate CNS access) .

- Negative Controls : Include vehicle-only groups and Nav1.7-knockout mice to confirm target specificity .

Q. What analytical methods address structural instability or degradation during storage?

Methodological Answer:

Q. How can computational tools enhance mechanistic understanding of Navinhibition?

Methodological Answer:

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutant Nav1.7 channels (e.g., Na1.7-D1586A) .

- Machine Learning : Train models on Nav inhibitor datasets to predict novel derivatives with improved potency .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.